2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione
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Overview
Description
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is a chemical compound with a unique structure that includes a thiomorpholine ring substituted with dimethyl and propynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine derivatives with appropriate alkylating agents. One common method includes the alkylation of thiomorpholine with 2-bromo-3-butyn-2-ol under basic conditions, followed by oxidation to introduce the sulfone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiomorpholine derivatives.
Scientific Research Applications
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-(prop-2-yn-1-yl)morpholine: Similar structure but lacks the sulfone group.
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine: Similar but without the dione functionality.
Uniqueness
2,6-Dimethyl-4-(prop-2-yn-1-yl)-1lambda6-thiomorpholine-1,1-dione is unique due to the presence of both the sulfone and dione functionalities, which contribute to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C9H15NO2S |
---|---|
Molecular Weight |
201.29 g/mol |
IUPAC Name |
2,6-dimethyl-4-prop-2-ynyl-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C9H15NO2S/c1-4-5-10-6-8(2)13(11,12)9(3)7-10/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
KTXJMNOTOXRSSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(S1(=O)=O)C)CC#C |
Origin of Product |
United States |
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